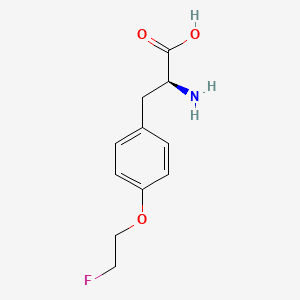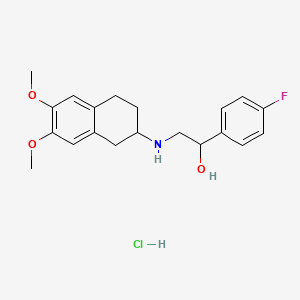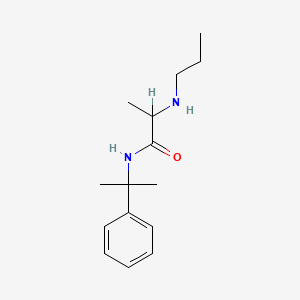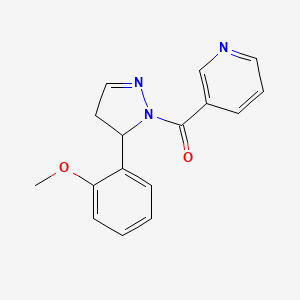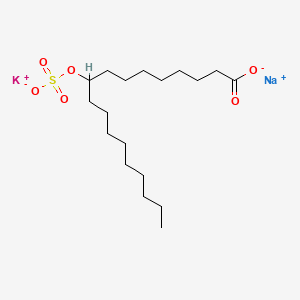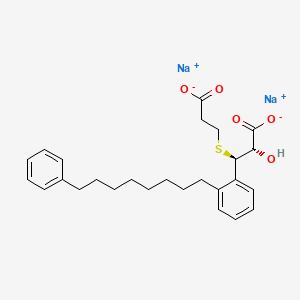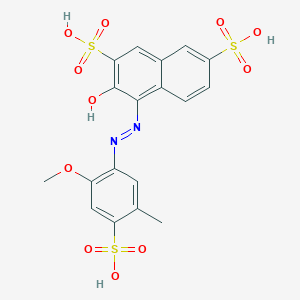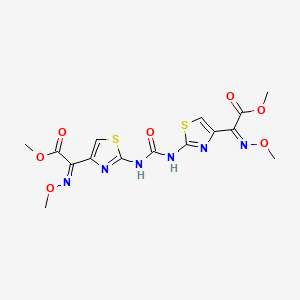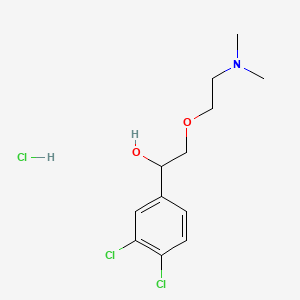
3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride is a chemical compound with a complex structure that includes dichlorobenzene, dimethylamino, and ethoxy groups. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride typically involves multiple steps. One common method includes the reaction of 3,4-dichlorobenzyl chloride with 2-(dimethylamino)ethanol under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions to introduce the ethoxy group and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is essential to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-2-(dimethylamino)acetanilide hydrochloride
- 2-(2-(Dimethylamino)ethoxy)ethanol
- 3-Chloro-alpha-[(dimethylamino)methyl]-2-ethoxy-benzenemethanol hydrochloride
Uniqueness
3,4-Dichloro-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorobenzene moiety, combined with the dimethylamino and ethoxy groups, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
131961-40-5 |
|---|---|
Molecular Formula |
C12H18Cl3NO2 |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C12H17Cl2NO2.ClH/c1-15(2)5-6-17-8-12(16)9-3-4-10(13)11(14)7-9;/h3-4,7,12,16H,5-6,8H2,1-2H3;1H |
InChI Key |
BXSCBBJJHWKYJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCC(C1=CC(=C(C=C1)Cl)Cl)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


